molecular formula C14H19N3O B10826232 (3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

Cat. No.: B10826232
M. Wt: 245.32 g/mol
InChI Key: PAXRPWSXCPTPCA-QINSGFPZSA-N
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Description

(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea is an organic compound with a complex structure that includes a urea moiety, a dimethylphenyl group, and a methylpyrrolidinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of 2,6-dimethylaniline with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitro compound, while reduction could produce an amine derivative.

Scientific Research Applications

(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)thiourea: Similar structure but with a thiourea moiety instead of urea.

    (3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)carbamate: Contains a carbamate group instead of urea.

Uniqueness

(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

(3Z)-1-(2,6-dimethylphenyl)-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)/b15-12-

InChI Key

PAXRPWSXCPTPCA-QINSGFPZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/N=C\2/CCCN2C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C

Origin of Product

United States

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